molecular formula C9H10N4OS B13684381 1-(4-Methoxyphenyl)-5-(methylthio)-1H-tetrazole

1-(4-Methoxyphenyl)-5-(methylthio)-1H-tetrazole

Katalognummer: B13684381
Molekulargewicht: 222.27 g/mol
InChI-Schlüssel: NEDBFTHSJMOZLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenyl)-5-(methylthio)-1H-tetrazole is a chemical compound characterized by the presence of a methoxyphenyl group and a methylthio group attached to a tetrazole ring

Vorbereitungsmethoden

The synthesis of 1-(4-Methoxyphenyl)-5-(methylthio)-1H-tetrazole typically involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide and sodium azide under specific conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

1-(4-Methoxyphenyl)-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the tetrazole ring to an amine derivative.

    Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions, where reagents such as alkyl halides or acyl chlorides are used to introduce new functional groups.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)-5-(methylthio)-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxyphenyl)-5-(methylthio)-1H-tetrazole can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-1H-tetrazole: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.

    1-(4-Methylthio)-1H-tetrazole: Lacks the methoxyphenyl group, which may affect its solubility and interaction with biological targets.

    1-Phenyl-1H-tetrazole: Lacks both the methoxy and methylthio groups, serving as a simpler analog for comparison.

Eigenschaften

Molekularformel

C9H10N4OS

Molekulargewicht

222.27 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-5-methylsulfanyltetrazole

InChI

InChI=1S/C9H10N4OS/c1-14-8-5-3-7(4-6-8)13-9(15-2)10-11-12-13/h3-6H,1-2H3

InChI-Schlüssel

NEDBFTHSJMOZLR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.